molecular formula C7H10N2O B2698292 2-(pyrazin-2-yl)propan-1-ol CAS No. 2236047-00-8

2-(pyrazin-2-yl)propan-1-ol

Cat. No.: B2698292
CAS No.: 2236047-00-8
M. Wt: 138.17
InChI Key: FUSUKLLBZGNVGD-UHFFFAOYSA-N
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Description

2-(pyrazin-2-yl)propan-1-ol is a nitrogen-containing heterocyclic compound It features a pyrazine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 4, and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrazin-2-yl)propan-1-ol typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the propanol side chain. One common method involves the reduction of pyrazine-2-carboxylic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(pyrazin-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

2-(pyrazin-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(pyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also play a role in its biological activity by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyrazin-2-yl)propan-1-ol is unique due to its specific combination of a pyrazine ring and a propanol side chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-pyrazin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(5-10)7-4-8-2-3-9-7/h2-4,6,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSUKLLBZGNVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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